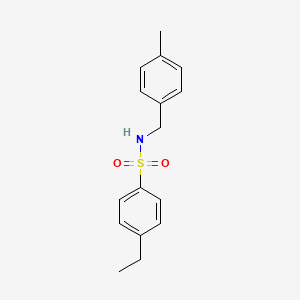
methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, also known as MAG, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate may also act on other pathways, such as the inhibition of nitric oxide synthase (NOS) and the modulation of ion channels.
Biochemical and Physiological Effects:
methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been shown to exhibit various biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the enhancement of plant growth and stress tolerance, and the improvement of product performance. These effects are believed to be mediated by the inhibition of COX enzymes, the modulation of NOS and ion channels, and other mechanisms that are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate also has some limitations, such as its high cost, limited availability, and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, including the investigation of its mechanism of action, the development of new drugs based on methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate, the optimization of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate as a plant growth regulator, and the exploration of new applications of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate in industry. Additionally, further studies are needed to assess the safety and toxicity of methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate and to determine its optimal dosage and administration.
Méthodes De Synthèse
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process that involves the reaction of 1,2-dihydro-5-acenaphthylenamine with methylsulfonyl chloride and glycine. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various scientific fields. In medicine, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. In agriculture, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been used as a plant growth regulator, enhancing crop yield and quality. In industry, methyl N-(1,2-dihydro-5-acenaphthylenyl)-N-(methylsulfonyl)glycinate has been used as a surfactant, emulsifier, and dispersant, improving the performance of various products.
Propriétés
IUPAC Name |
methyl 2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-15(18)10-17(22(2,19)20)14-9-8-12-7-6-11-4-3-5-13(14)16(11)12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWCCAPXGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(1,2-dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)